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Compound Name: Ac-IHIHIQI-NH2

Cat. No.: B12400969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Ac-IHIHIQI-NH2 is a de novo designed heptapeptide that has garnered interest for its

remarkable catalytic activity and its ability to self-assemble into well-ordered fibrillar

nanostructures. This document provides a comprehensive technical overview of its discovery,

synthesis, and characterization. The peptide was rationally designed to mimic the active sites

of metalloenzymes, incorporating histidine residues for metal ion coordination and hydrophobic

isoleucine residues to promote self-assembly and substrate interaction. It functions as a

supramolecular catalyst, exhibiting significant esterase and laccase-like activity, particularly in

the presence of zinc ions. This guide details the solid-phase synthesis protocol for its

production, methods for its characterization, and quantitative data on its catalytic efficacy. The

logical workflows for its synthesis, analysis, and proposed catalytic mechanism are also

visualized.

Discovery and Rationale for Design
The design of Ac-IHIHIQI-NH2 is rooted in the principles of de novo peptide design, aiming to

create a minimalistic, self-assembling catalytic system that mimics natural enzymes. The

discovery was not a random screening event but a deliberate engineering effort based on the

following principles:
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Alternating Hydrophilic-Hydrophobic Residues: The sequence of alternating hydrophobic

(Isoleucine, I) and hydrophilic (Histidine, H; Glutamine, Q) residues is a classic design

element that drives the self-assembly of peptides into β-sheet structures in aqueous

environments. The hydrophobic isoleucine side chains are intended to form a hydrophobic

core, while the hydrophilic residues remain exposed to the solvent.

Metal-Binding Motifs: The repeated histidine residues are strategically placed to create a

metal-coordinating environment, similar to the active sites of many metalloenzymes like

carbonic anhydrase or laccase. The imidazole side chains of histidine are excellent ligands

for transition metal ions, such as Zn²⁺.

Supramolecular Catalysis: The design hypothesis posits that the self-assembly of the peptide

monomers into a larger, ordered fibrillar structure would create a catalytic microenvironment.

This supramolecular assembly is thought to enhance catalytic activity by concentrating

reactants and orienting catalytic residues, a concept often referred to as "amyloid catalysis."

[1]

The terminal modifications—acetylation (Ac) of the N-terminus and amidation (NH2) of the C-

terminus—are standard practices in peptide chemistry to neutralize the terminal charges,

thereby increasing the peptide's stability against exopeptidases and promoting more

predictable self-assembly driven by the side-chain interactions.

Synthesis and Characterization
Ac-IHIHIQI-NH2 is synthesized using standard Fmoc-based solid-phase peptide synthesis

(SPPS).

Experimental Protocol: Peptide Synthesis
Objective: To synthesize the heptapeptide Ac-IHIHIQI-NH2.

Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids: Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Gln(Trt)-OH
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Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

Acetylation reagent: Acetic anhydride, DIPEA in DMF

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ile-OH) to the resin. Pre-

activate the amino acid by dissolving it with HBTU and DIPEA in DMF. Add this solution to

the resin and allow it to react for 2 hours. Wash the resin with DMF.

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent

amino acid in the sequence (Gln, His, Ile, His, Ile, His). Use Trityl (Trt) side-chain protection

for His and Gln.

N-terminal Acetylation: After coupling the final amino acid and removing its Fmoc group,

acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA

in DMF for 30 minutes.

Cleavage and Deprotection: Wash the resin with DCM and dry it. Cleave the peptide from

the resin and remove the side-chain protecting groups by treating the resin with the cleavage

cocktail for 3 hours.

Precipitation and Purification: Filter the resin and precipitate the peptide by adding cold

diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide using reverse-
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phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Lyophilization and Characterization: Lyophilize the pure HPLC fractions to obtain the final

peptide as a white powder. Confirm the identity and purity of the peptide using mass

spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Experimental Protocol: Characterization of Self-
Assembly
Objective: To confirm the formation of fibrillar structures by Ac-IHIHIQI-NH2.

Materials:

Purified Ac-IHIHIQI-NH2

Thioflavin T (ThT)

Buffer (e.g., 50 mM HEPES, pH 7.4)

Transmission Electron Microscope (TEM) with carbon-coated grids

Procedure:

Peptide Aggregation: Dissolve the peptide in the buffer at a desired concentration (e.g., 100

µM). Incubate the solution at 37°C with gentle agitation to induce fibril formation.

Thioflavin T Fluorescence Assay: a. At various time points, take aliquots of the peptide

solution. b. Dilute the aliquots into a solution of ThT in buffer (e.g., 25 µM ThT). c. Measure

the fluorescence emission at ~482 nm with excitation at ~450 nm. An increase in

fluorescence intensity is indicative of β-sheet-rich amyloid fibril formation.

Transmission Electron Microscopy (TEM): a. Apply a small volume of the aggregated peptide

solution onto a carbon-coated TEM grid. b. Allow the sample to adsorb for 1-2 minutes. c.

Wick away excess sample and negatively stain the grid with a solution of 2% (w/v) uranyl

acetate. d. Allow the grid to dry completely. e. Image the grid using a TEM to visualize the

morphology of the self-assembled structures.
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Quantitative Data
The catalytic activity of Ac-IHIHIQI-NH2 is significantly enhanced by its self-assembly and the

presence of Zn²⁺ ions. The peptide exhibits esterase activity, hydrolyzing p-nitrophenyl ester

substrates.

Parameter Substrate Conditions Value Reference

Catalytic

Efficiency

(kcat/KM)

p-Nitrophenyl

Acetate (pNPA)

pH 8.0, in the

presence of Zn²⁺
62 M⁻¹s⁻¹ [2]

Second-Order

Rate Constant
Z-L-Phe-ONp

Actively

assembling, with

Zn²⁺

>11x higher than

with pNPA
[1]

Stereoselectivity
Z-Phe-ONp

enantiomers

Actively

assembling, with

Zn²⁺

Increased

selectivity for the

L-enantiomer

[1]

Note: Z-L-Phe-ONp is N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, a more

hydrophobic substrate. This highlights the catalyst's preference for hydrophobic substrates,

likely due to favorable interactions with the isoleucine-rich domains of the assembling peptide.

[1]
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Ac-IHIHIQI-NH2.
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Caption: Proposed pathway of self-assembly and subsequent catalytic action.

Characterization Workflow
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Caption: Logical workflow for the characterization of synthetic Ac-IHIHIQI-NH2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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